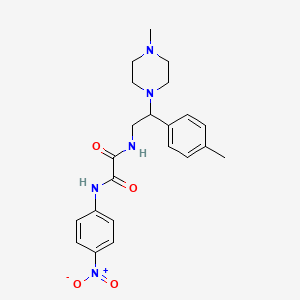

N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(4-nitrophenyl)oxalamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(4-nitrophenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N5O4/c1-16-3-5-17(6-4-16)20(26-13-11-25(2)12-14-26)15-23-21(28)22(29)24-18-7-9-19(10-8-18)27(30)31/h3-10,20H,11-15H2,1-2H3,(H,23,28)(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLILTDAVUOJVNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N3CCN(CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(4-nitrophenyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a piperazine moiety, a p-tolyl group, and a nitrophenyl substituent. Its molecular formula is , with a molecular weight of approximately 425.5 g/mol. The structural composition contributes to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C22H27N5O4 |

| Molecular Weight | 425.5 g/mol |

| CAS Number | 898452-13-6 |

| Structural Features | Piperazine, p-Tolyl, Nitrophenyl |

Antitumor Activity

Preliminary studies indicate that this compound exhibits significant antitumor activity. Research has shown that the compound inhibits cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent. For instance, studies have demonstrated its effectiveness against breast cancer and lung cancer cell lines, where it induces apoptosis through the modulation of key signaling pathways involved in cell survival and proliferation .

Antidepressant Properties

The structural similarity of this compound to known psychoactive agents suggests it may possess antidepressant properties. Its interaction with serotonin receptors has been investigated, revealing potential effects on mood regulation. The piperazine moiety is particularly noted for its role in enhancing receptor binding affinity, which may contribute to its antidepressant effects .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Receptor Interaction : The compound shows affinity for various neurotransmitter receptors, including serotonin and dopamine receptors, which are crucial in mood regulation and cancer cell signaling.

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cancer cell metabolism, leading to reduced proliferation rates.

- Induction of Apoptosis : By modulating apoptotic pathways, the compound promotes programmed cell death in cancer cells .

Research Findings

Research on this compound has yielded promising results:

- Cell Line Studies : In vitro studies have demonstrated that the compound significantly reduces viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines by inducing apoptosis .

- Animal Models : Preliminary animal studies indicate that administration of the compound leads to tumor regression in xenograft models, further supporting its potential as an anticancer agent .

Case Studies

A notable case study involved the administration of this compound in a murine model of breast cancer. The results showed a significant reduction in tumor size compared to control groups, with no observed toxicity at therapeutic doses .

Preparation Methods

Reductive Amination Route

The synthesis begins with the condensation of p-tolualdehyde with 4-methylpiperazine in the presence of a reducing agent. A representative protocol involves:

- Condensation :

- Isolation :

Key Data :

| Parameter | Value |

|---|---|

| Reaction Temperature | 25°C |

| Solvent | Methanol |

| Reducing Agent | NaBH3CN |

| Yield | 68–72% |

Alternative Pathway: Nucleophilic Substitution

An alternative approach employs 2-chloro-1-(p-tolyl)ethylamine reacting with 4-methylpiperazine in dimethylformamide (DMF) at 80°C for 24 hours. This method, however, suffers from lower yields (45–50%) due to competing elimination reactions.

Synthesis of N1-(4-Nitrophenyl)Oxalamic Acid Intermediate

The oxalamide bridge is constructed using oxalyl chloride as the central carbonyl source:

- Activation of Oxalyl Chloride :

- Quenching and Isolation :

Coupling of Amine Components

Stepwise Amidation

- First Amidation :

- Second Amidation :

- Introduce a second equivalent of 2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethylamine (1.1 equiv) and heat to 40°C for 12 hours.

- Purification :

Optimization Insight :

- Excess amine (1.1 equiv) ensures complete conversion, mitigating steric challenges.

- Triethylamine enhances reaction efficiency by neutralizing HCl, preventing protonation of the amine nucleophile.

One-Pot Tandem Synthesis

To streamline the process, a one-pot method has been explored:

- Simultaneous Coupling :

- Combine 4-nitroaniline (1.0 equiv), 2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethylamine (2.2 equiv), and oxalyl chloride (1.0 equiv) in DCM.

- Add triethylamine (3.0 equiv) and stir at 25°C for 24 hours.

- Workup :

Trade-offs :

- Lower yields compared to the stepwise method due to competing side reactions.

- Simplified purification, as unreacted starting materials remain soluble in DCM.

Critical Analysis of Methodologies

Yield and Efficiency

- The stepwise amidation approach achieves higher yields (58–63%) but requires meticulous intermediate isolation.

- One-pot synthesis sacrifices yield (50–55%) for procedural simplicity, advantageous in large-scale production.

Scalability and Cost

- Oxalyl chloride is cost-effective but moisture-sensitive, demanding anhydrous conditions.

- 4-Methylpiperazine is commercially available but necessitates careful handling due to its hygroscopic nature.

Environmental Impact

- Dichloromethane, while effective, poses environmental and health risks. Substitution with ethyl acetate or cyclopentyl methyl ether (CPME) could enhance sustainability.

Q & A

Q. What are the key structural features of N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(4-nitrophenyl)oxalamide, and how do they influence its physicochemical properties?

The compound features:

- A 4-nitrophenyl group (electron-withdrawing, influencing reactivity and solubility).

- A p-tolyl group (hydrophobic, contributing to lipophilicity).

- A 4-methylpiperazine moiety (basic nitrogen center, enabling pH-dependent solubility and hydrogen bonding).

- An oxalamide backbone (rigid planar structure, critical for target binding via hydrogen bonding).

Q. Physicochemical implications :

Q. What synthetic strategies are commonly employed for synthesizing this compound?

A typical multi-step synthesis involves:

Piperazine intermediate preparation : Alkylation of 4-methylpiperazine with p-tolylacetonitrile under basic conditions (K₂CO₃, DMF, 60°C).

Oxalamide coupling : Reaction of the intermediate with 4-nitroaniline using carbodiimide coupling agents (e.g., DCC/HOBt) in anhydrous THF .

Purification : Column chromatography (silica gel, CH₂Cl₂:MeOH 95:5) followed by recrystallization from ethyl acetate .

Q. Critical parameters :

- Strict anhydrous conditions to prevent hydrolysis of the oxalamide bond.

- Temperature control (<50°C) to avoid nitro group reduction.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

Case example : Discrepancies in IC₅₀ values for kinase inhibition (e.g., RSK vs. PKA targets). Methodological approaches :

- Orthogonal assays : Validate binding using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm affinity .

- Structural analysis : Compare X-ray crystallography (using SHELX ) or molecular docking (AutoDock Vina) to assess binding pose consistency .

- Batch variability : Verify compound purity via HPLC-MS and control for residual solvents (e.g., DMF) that may interfere with assays .

Q. What experimental designs are optimal for elucidating the mechanism of action of this compound in cancer cell lines?

Stepwise workflow :

Target identification :

- Chemoproteomics : Use biotinylated analogs for pull-down assays coupled with LC-MS/MS to identify binding partners .

- CRISPR-Cas9 knockout screens to pinpoint essential genes mediating cytotoxicity.

Functional validation :

- Kinase activity assays (ADP-Glo™) to quantify inhibition of RSK or related kinases.

- Apoptosis assays (Annexin V/PI staining) to confirm caspase-3/7 activation .

Resistance studies :

- Long-term exposure to induce resistance, followed by RNA-seq to identify upregulated pathways (e.g., efflux pumps or metabolic bypass).

Q. How can structure-activity relationship (SAR) studies be optimized for this compound?

SAR optimization strategies :

- Core modifications : Replace the p-tolyl group with fluorophenyl or methoxyphenyl to enhance target affinity (see analogues in ).

- Piperazine substitutions : Introduce bulkier groups (e.g., 4-ethylpiperazine) to modulate blood-brain barrier permeability .

- Nitro group replacement : Test cyano or trifluoromethyl groups to reduce metabolic instability while retaining electron-withdrawing effects .

Q. What analytical techniques are essential for characterizing this compound?

Q. How should researchers address poor solubility in in vitro assays?

Q. Data Interpretation and Reproducibility

Q. Why might cytotoxicity data vary between 2D monolayer vs. 3D spheroid models?

- 3D models better replicate tumor microenvironments, including hypoxia and nutrient gradients, which may alter drug penetration and metabolism .

- Recommended controls : Include stroma co-culture and hypoxia-mimetic agents (e.g., CoCl₂) to validate findings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.